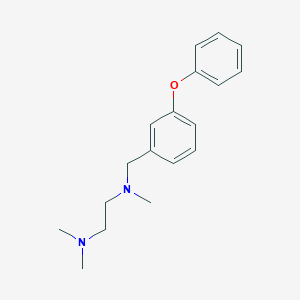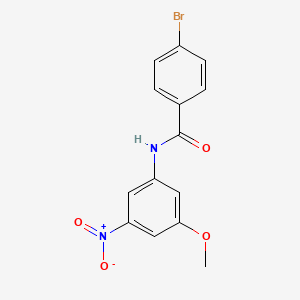
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine, also known as TAME, is a chemical compound that has been extensively studied for its potential use in scientific research. TAME is a diamine derivative that has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to a number of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine is primarily related to its ability to inhibit acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that is involved in a number of important physiological processes. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission and potentially beneficial effects on cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to enhanced cholinergic neurotransmission, which has been shown to have a number of interesting effects on cognitive function. In addition, this compound has also been shown to have potential anti-inflammatory effects, which may be related to its ability to inhibit the enzyme cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine for lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in a number of different contexts. In addition, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of interesting future directions for research involving N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine. One potential avenue of investigation is the development of new and more potent acetylcholinesterase inhibitors based on the structure of this compound. In addition, this compound may also have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's, and further research in this area could be fruitful. Finally, there may also be interesting applications of this compound in the development of new anti-inflammatory drugs, as its inhibition of cyclooxygenase-2 could be useful in this context.
Méthodes De Synthèse
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine can be synthesized through a number of different methods, but one of the most common involves the reaction of 3-phenoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified through a number of different techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N,N,N'-trimethyl-N'-(3-phenoxybenzyl)-1,2-ethanediamine has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and biochemistry. One of the most interesting applications of this compound has been in the study of acetylcholinesterase, as it has been shown to be a potent inhibitor of this enzyme. This inhibition can lead to a number of interesting effects, including the enhancement of cholinergic neurotransmission and the potential treatment of diseases such as Alzheimer's.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19(2)12-13-20(3)15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPCMQMADBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)

![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)